4-acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide

conformational flexibility drug-likeness linker design

4-Acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide is a bifunctional benzamide scaffold featuring an ethylenediamine-linked 3,4-dimethoxyphenylacetyl arm. Unlike tacedinaline (CI-994), its 9 rotatable bonds and ~12-atom spacer enable dual-target engagement for PROTAC and heterobifunctional degrader design. The 4-acetamido regioisomer provides a distinct hydrogen-bond pattern versus 2-acetamido analogs, making it essential for dissecting amide-regiochemistry contributions to HDAC or acetyl-lysine reader domain affinity. With XLogP3 of 1.2 and TPSA of 106 Ų, it offers superior aqueous solubility and metabolic stability compared to typical phenethylamide libraries. Ideal for SAR campaigns, selectivity profiling, and fragment-based screening against protein–protein interaction interfaces. For R&D use only. Not a substitute for tacedinaline or simpler 4-acetamidobenzamides.

Molecular Formula C21H25N3O5
Molecular Weight 399.447
CAS No. 1021062-31-6
Cat. No. B2512766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide
CAS1021062-31-6
Molecular FormulaC21H25N3O5
Molecular Weight399.447
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C21H25N3O5/c1-14(25)24-17-7-5-16(6-8-17)21(27)23-11-10-22-20(26)13-15-4-9-18(28-2)19(12-15)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,26)(H,23,27)(H,24,25)
InChIKeyQYVNTIHHOYTFCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide (CAS 1021062-31-6): Procurement-Relevant Structural and Physicochemical Profile


4-Acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide (CAS 1021062-31-6, PubChem CID 42139607) is a synthetic, bifunctional benzamide derivative characterized by a 4‑acetamidobenzamide core linked via an ethylenediamine spacer to a 3,4‑dimethoxyphenylacetyl moiety . The compound possesses a molecular weight of 399.4 g mol⁻¹, a calculated XLogP3‑AA of 1.2, three hydrogen‑bond donors, five hydrogen‑bond acceptors, and a topological polar surface area of 106 Ų, placing it within favourable drug‑like chemical space . Unlike simpler 4‑acetamidobenzamides such as tacedinaline (CI‑994), the extended linker and terminal dimethoxyphenyl group introduce additional conformational flexibility and potential for polypharmacology, making the compound a distinctive scaffold for medicinal chemistry and chemical biology probe development .

Why Generic 4‑Acetamidobenzamides Cannot Substitute for 4‑Acetamido‑N‑(2‑(2‑(3,4‑dimethoxyphenyl)acetamido)ethyl)benzamide in Research Procurement


Generic substitution fails because 4‑acetamidobenzamide congeners differ radically in their linker architecture and terminal pharmacophore. The title compound uniquely couples the 4‑acetamidobenzamide fragment—present in clinical HDAC inhibitors such as tacedinaline (CI‑994) —to a 3,4‑dimethoxyphenylacetyl group via a flexible ethylenediamine spacer. This structural expansion increases the number of rotatable bonds from ≤ 5 (in tacedinaline) to 9 , substantially altering conformational entropy, target‑binding topography, and physicochemical properties. Consequently, activity data obtained with tacedinaline, 4‑acetamido‑N‑(2‑aminoethyl)benzamide, or N‑[2‑(3,4‑dimethoxyphenyl)ethyl]‑2‑acetamidobenzamide cannot be extrapolated to the title compound, necessitating its specific procurement for structure–activity relationship (SAR) campaigns, bifunctional molecule design, or selectivity profiling studies .

Quantitative Differentiation of 4‑Acetamido‑N‑(2‑(2‑(3,4‑dimethoxyphenyl)acetamido)ethyl)benzamide Against Closest Structural Analogs


Rotatable Bond Count Distinguishes Conformational Flexibility from Tacedinaline

The target compound contains 9 rotatable bonds versus only 4 rotatable bonds in tacedinaline (CI‑994), the prototypical 4‑acetamidobenzamide HDAC inhibitor . This >2‑fold increase in rotational degrees of freedom directly impacts entropy upon binding and the compound’s ability to adopt conformations that bridge adjacent protein pockets, a critical parameter for fragment‑based drug discovery and PROTAC linker design.

conformational flexibility drug-likeness linker design

Topological Polar Surface Area Advantage Over 2‑Acetamido Regioisomer

The 4‑acetamido substitution of the title compound yields a TPSA of 106 Ų, whereas the 2‑acetamido regioisomer N‑[2‑(3,4‑dimethoxyphenyl)ethyl]‑2‑acetamidobenzamide (ChemBase ID 221681) presents a comparable but slightly higher TPSA of approximately 108 Ų due to differential intramolecular hydrogen bonding . Although the difference appears modest, even a 2 Ų TPSA shift can influence blood‑brain barrier penetration predictions and oral absorption classification when TPSA hovers near the 90 Ų and 140 Ų decision boundaries .

regioisomer differentiation polar surface area permeability

Hydrogen‑Bond Donor/Acceptor Profile Favours Selective Polypharmacology Over Tacedinaline

The title compound presents 3 hydrogen‑bond donors and 5 hydrogen‑bond acceptors, compared with 3 donors and 2 acceptors for tacedinaline (CI‑994) . The additional three acceptor atoms, contributed by the dimethoxyphenyl and secondary amide groups, expand the pharmacophoric reach and enable simultaneous engagement of multiple protein hydrogen‑bond partners, a feature exploited in dual‑target inhibitors and chemical probes.

hydrogen bonding polypharmacology selectivity

Distinct Lipophilicity Window Versus Closely Related Phenethylamide Analogs

With a calculated XLogP3‑AA of 1.2, the title compound occupies a more polar lipophilicity range than the 2‑acetamido regioisomer (predicted logP ~ 2.1 ) and N‑[2‑(3,4‑dimethoxyphenyl)ethyl]‑2‑phenylaminoacetamide derivatives (logP ~ 2.5–3.5 ). This 0.9–2.3 log unit reduction decreases predicted metabolic clearance and phospholipidosis risk while maintaining sufficient membrane permeability for intracellular target engagement .

lipophilicity logP drug metabolism

Optimal Research and Industrial Application Scenarios for 4‑Acetamido‑N‑(2‑(2‑(3,4‑dimethoxyphenyl)acetamido)ethyl)benzamide


Bifunctional probe or PROTAC linker design requiring extended reach from a 4‑acetamidobenzamide anchor

The ethylenediamine‑linked dimethoxyphenylacetyl arm provides a ~12‑atom spacer that is absent in the compact HDAC inhibitor tacedinaline. This spacer enables simultaneous engagement of a primary target (via the benzamide moiety) and a secondary protein or E3 ligase (via the dimethoxyphenylacetyl terminus), supporting the rational design of heterobifunctional degraders .

Regioisomer‑specific structure–activity relationship (SAR) studies on epigenetic targets

Because the 4‑acetamido regioisomer exhibits a lower TPSA and distinct hydrogen‑bonding pattern compared with 2‑acetamido and unsubstituted amino analogs, it serves as a critical probe for dissecting the contribution of amide regiochemistry to HDAC or acetyl‑lysine reader domain affinity .

Physicochemical property‑guided lead optimization campaigns prioritising low logP scaffolds

With an XLogP3‑AA of 1.2, the title compound bucks the trend of increasing lipophilicity observed in many phenethylamide‑containing compound libraries. It is therefore well‑suited for projects where metabolic stability, aqueous solubility, and low off‑target promiscuity are key design criteria .

Fragment‑based screening libraries requiring balanced donor/acceptor pharmacophores

The 3‑donor/5‑acceptor complement of the title compound offers a versatile hydrogen‑bond inventory that is statistically enriched for protein–ligand binding events; this makes it a valuable addition to fragment libraries targeting protein–protein interaction interfaces or allosteric pockets that conventional 2‑donor/2‑acceptor fragments cannot address .

Quote Request

Request a Quote for 4-acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.